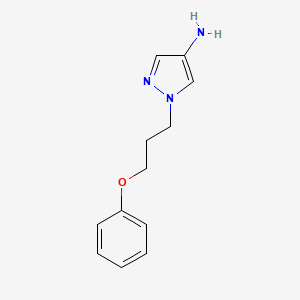

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

描述

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a phenoxypropyl substituent at the N1 position and an amine group at the C4 position. The molecular formula is C₁₂H₁₅N₃O (MW: 217.27 g/mol). The phenoxypropyl group consists of a phenyl ring connected via an ether linkage to a three-carbon chain, providing a balance of lipophilicity and solubility. This structural motif is significant in medicinal chemistry, as pyrazole derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .

属性

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIVTODYLGQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Nitro-1-(3-Phenoxypropyl)-1H-pyrazole

The alkylation of 4-nitro-1H-pyrazole with 3-phenoxypropyl bromide is a foundational step. This method leverages the nitro group’s electron-withdrawing properties to direct alkylation to the N1 position of the pyrazole ring.

Procedure :

-

Preparation of 3-Phenoxypropyl Bromide :

Phenol reacts with 1,3-dibromopropane in a nucleophilic substitution, yielding 3-phenoxypropyl bromide. A base such as K₂CO₃ facilitates deprotonation of phenol, enhancing reactivity. -

Alkylation Reaction :

4-Nitro-1H-pyrazole (1.0 equiv) is dissolved in dimethylformamide (DMF) with NaH (1.2 equiv) as a base. 3-Phenoxypropyl bromide (1.5 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 4:1).

Key Data :

Reduction of Nitro to Amine

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation.

Procedure :

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (1.0 equiv) is dissolved in methanol with 10% Pd/C (0.1 equiv). The mixture is stirred under H₂ (1 atm) at 25°C for 4 hours. The catalyst is filtered, and the solvent is evaporated to yield the amine.

Key Data :

-

Yield: 94%

-

Characterization: NMR (400 MHz, CDCl₃) δ 7.33–7.22 (m, 2H, aromatic), 7.15 (s, 1H, pyrazole-H), 6.98–6.92 (m, 3H, aromatic), 4.30 (t, J = 7.2 Hz, 2H, N-CH₂), 3.88 (t, J = 6.6 Hz, 2H, O-CH₂), 2.15 (quin, J = 6.8 Hz, 2H, CH₂).

Cyclization Strategies for Pyrazole Ring Formation

Sonication-Assisted Cyclization

A sonication method accelerates the cyclization of hydrazine hydrate with β-keto nitriles to form the pyrazole core.

Procedure :

-

Synthesis of β-Keto Nitrile Intermediate :

3-Phenoxypropyl cyanide is prepared via nucleophilic substitution of 3-bromopropionitrile with phenol. -

Cyclization :

The β-keto nitrile (1.0 equiv) and hydrazine hydrate (1.2 equiv) are sonicated in ethanol at 60°C for 1 hour. The product precipitates upon cooling and is recrystallized from ethanol.

Key Data :

-

Yield: 82%

-

Characterization: IR (KBr) ν 3350 (N-H), 2220 (C≡N), 1605 (C=N) cm⁻¹; NMR (100 MHz, CDCl₃) δ 148.5 (C-3), 129.4–115.2 (aromatic), 67.8 (O-CH₂), 44.5 (N-CH₂).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation/Reduction | 94 | 16 hours | High regioselectivity, scalable | Multiple steps, Pd/C cost |

| Sonication Cyclization | 82 | 1 hour | Rapid, energy-efficient | Requires β-keto nitrile synthesis |

| Suzuki Coupling | 75 | 24 hours | Versatile for diverse substituents | Complex optimization, high catalyst load |

Mechanistic Insights and Optimization

-

Regioselectivity in Alkylation : The nitro group at position 4 directs alkylation to N1 due to its electron-withdrawing effect, minimizing competing N2 alkylation.

-

Reduction Efficiency : Hydrogenation with Pd/C achieves near-quantitative conversion without over-reduction, attributed to the mild conditions.

-

Sonication Benefits : Ultrasonic waves enhance reaction kinetics by improving mass transfer, reducing side reactions .

化学反应分析

Types of Reactions: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropyl pyrazole oxides, while reduction can produce various amine derivatives.

科学研究应用

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism by which 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. The phenoxypropyl group may enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the N1 Position

The N1 substituent critically influences electronic properties, solubility, and target binding. Key comparisons include:

Key Insights :

- Phenoxypropyl vs. Phenyl: The ether oxygen in the target compound improves solubility compared to purely aromatic substituents (e.g., phenyl) .

- Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., p-tolyl) enhance biological activity in TNF-α inhibition, while electron-withdrawing groups (e.g., CF₃) may alter reaction kinetics .

Substituent Variations at the C4 Position

The C4 amine group is a common pharmacophore. Positional isomers and modified amines exhibit distinct properties:

Key Insights :

- Heterocyclic Fusion: Compounds like ’s thienopyrimidine hybrid exhibit rigid structures, favoring interactions with flat binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a phenoxypropyl group at the 1-position and an amine group at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds in the pyrazole class may exert their effects through:

- Inhibition of Enzymes : Pyrazoles can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptors : Interaction with receptor sites can influence signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against human cancer cell lines. The results demonstrated that this compound exhibited significant activity, with IC50 values comparable to established anticancer agents.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.076 - 0.12 | A549, SGC-7901, HT-1080 |

| Combretastatin A-4 | 0.016 - 0.035 | A549, SGC-7901, HT-1080 |

These findings suggest that the compound may disrupt microtubule dynamics similarly to Combretastatin A-4, a known anticancer agent .

Antimicrobial Activity

Research on related pyrazole compounds has indicated promising antimicrobial properties. In one study focusing on the antibacterial effects of pyrazole derivatives, compounds similar to this compound were shown to exhibit significant activity against various bacterial strains, including E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

- Substituents on the Pyrazole Ring : The presence and position of substituents on the pyrazole ring affect biological activity. For example, larger groups at specific positions may hinder activity due to steric hindrance.

Summary of SAR Findings

| Substituent Position | Effect on Activity |

|---|---|

| N-position | Increased potency with trimethoxyphenyl groups |

| C-position | Large substituents reduce activity |

常见问题

Q. What are the optimal synthetic routes for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves multi-step alkylation of pyrazole precursors. For example, coupling 1H-pyrazol-4-amine derivatives with 3-phenoxypropyl halides under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in aprotic solvents like DMF or DMSO. Catalysts such as CuBr may enhance reaction efficiency . Optimization includes:

- Temperature : 35–80°C to balance reactivity and side reactions.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Yield improvements can be achieved via continuous flow chemistry for better control of exothermic reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for verifying substituent positions (e.g., phenoxypropyl chain integration at δ 3.5–4.5 ppm for methylene groups) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₂H₁₅N₃O) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Cross-validation with reference data from PubChem or crystallographic databases ensures accuracy .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Methodological Answer :

- HPLC/MS : Detects byproducts like unreacted amines or halogenated intermediates.

- Side Reactions : Minimize over-alkylation by controlling stoichiometry of halide reagents.

- Purification : Use preparative TLC or flash chromatography with gradients optimized for polar impurities .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data be resolved when characterizing substituted pyrazole-amine derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, especially for propyl chain conformers .

- X-ray Crystallography : Provides unambiguous structural confirmation. SHELXL is recommended for refining structures, even with twinned or low-resolution data .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. What strategies are recommended for analyzing crystallographic data of this compound, particularly with twinned crystals?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- SHELX Suite : SHELXL refines twinned data via HKLF5 format, while SHELXD assists in phase determination for challenging crystals .

- Twinning Laws : Apply (e.g., twofold rotation) during refinement to model overlapping lattices .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against enzyme targets?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the phenoxy or pyrazole moieties to probe steric/electronic effects .

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins, guided by crystallographic data of similar compounds .

Q. What methodological considerations are critical for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed amines or oxidized derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data between this compound and its analogs?

- Methodological Answer :

- Dose-Response Curves : Re-test compounds at standardized concentrations to rule out assay variability.

- Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay) to identify trends.

- Cellular Permeability : Assess logP and efflux ratios (e.g., Caco-2 assays) to explain discrepancies in vivo vs. in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。